molecular formula C12HBr7O2 B1329991 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin CAS No. 110999-47-8

1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin

Cat. No.: B1329991
CAS No.: 110999-47-8
M. Wt: 736.5 g/mol
InChI Key: FPCROEVBHPWKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin is a high-purity, synthetic polybrominated dibenzo-p-dioxin (PBDD) congener supplied for advanced toxicological and environmental research. PBDDs are structurally analogous to the intensely studied polychlorinated dibenzo-p-dioxins (PCDDs), such as the heptachlorinated congener, and are believed to share a similar mechanism of action. As a persistent organic pollutant, this compound is a valuable reference standard for environmental monitoring, food safety analysis, and studying the bioaccumulation of brominated aromatics. Its primary research value lies in its ability to act as a potent agonist for the aryl hydrocarbon (Ah) receptor. The mechanism of action for dioxin-like compounds involves the ligand binding to the cytosolic Ah receptor, forming a complex that translocates to the nucleus. This heterodimer then functions as a transcription factor, binding to specific DNA sequences and altering the expression of a wide array of genes, including those involved in xenobiotic metabolism. This process is central to understanding the toxicological effects of these compounds. Research on the chlorinated analog has associated it with a range of adverse effects, including immunotoxicity and potential role as a co-mitogen in tumor promotion, making this heptabrominated congener a critical tool for investigating the structure-activity relationships and relative potency of brominated dioxins. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Strict safety protocols must be observed when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,6,7,8-heptabromodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HBr7O2/c13-2-1-3-10(7(17)4(2)14)21-12-9(19)6(16)5(15)8(18)11(12)20-3/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCROEVBHPWKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Br)Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12HBr7O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074245
Record name 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

736.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110999-47-8
Record name Dibenzo(b,e)(1,4)dioxin, 1,2,3,4,6,7,8-heptabromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110999478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Properties and Structure

1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin is characterized by its complex molecular structure consisting of two benzene rings connected by a dioxin bridge. The compound is brominated at seven positions, which significantly influences its chemical behavior and biological interactions. Its molecular formula is C12HBr7O2C_{12}HBr_7O_2, making it a member of the broader class of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) .

Environmental Monitoring

Air Quality Assessment
HpBDD is often monitored as part of environmental studies assessing air quality. Analytical methods such as high-resolution gas chromatography coupled with mass spectrometry (HRGC-HRMS) are employed to detect trace levels of this compound in ambient air. The U.S. Environmental Protection Agency (EPA) has established protocols for measuring concentrations as low as 0.01 to 0.2 picograms per cubic meter (pg/m³), which are crucial for understanding the environmental impact of dioxins .

Soil and Sediment Analysis
In addition to air monitoring, HpBDD is analyzed in soil and sediment samples to evaluate contamination levels in ecosystems. Studies have shown that these compounds can accumulate in sediments due to their hydrophobic nature and resistance to degradation. This accumulation poses risks to aquatic life and can enter the food chain .

Toxicological Studies

Health Effects
Research indicates that exposure to HpBDD may lead to various adverse health effects. Epidemiological studies have linked dioxin exposure with increased cancer risk and other health issues such as reproductive harm and endocrine disruption . For instance, a study examining workers exposed to dioxins found an elevated incidence of cancer compared to unexposed populations .

Case Studies

  • Occupational Exposure : A longitudinal study of workers in industries using brominated compounds revealed a significant correlation between high levels of HpBDD exposure and increased rates of multiple cancers. The findings highlighted the need for stringent safety measures in workplaces handling such chemicals .
  • Environmental Impact : A case study in a contaminated site demonstrated the persistence of HpBDD in soil and its bioaccumulation in local wildlife. Monitoring efforts revealed that remediation strategies were necessary to mitigate ecological risks associated with this compound .

Regulatory Framework

Due to their toxic properties and environmental persistence, compounds like this compound are subject to strict regulatory oversight. Various international treaties aim to reduce the release of dioxins into the environment. The Stockholm Convention on Persistent Organic Pollutants includes measures for monitoring and controlling dioxin emissions from industrial sources .

Preparation Methods

Direct Bromination of Dibenzo-p-dioxin

  • The most straightforward synthetic route involves the controlled bromination of dibenzo-p-dioxin or lower brominated congeners using elemental bromine or brominating agents under carefully controlled conditions to achieve selective substitution at the 1,2,3,4,6,7,8 positions.
  • Reaction conditions such as temperature, solvent, and bromine equivalents are optimized to avoid overbromination or formation of undesired isomers.
  • This method requires rigorous purification steps, including chromatographic separation, to isolate the heptabrominated congener due to the formation of multiple brominated isomers.

Stepwise Halogenation via Precursor Compounds

  • Another approach involves stepwise halogenation starting from partially brominated dibenzo-p-dioxins or related intermediates.
  • This method allows better control over substitution patterns by sequentially introducing bromine atoms at specific positions.
  • It often employs protecting groups or selective activation of aromatic positions to direct bromination.

Synthesis via Coupling Reactions

  • Advanced synthetic strategies may use coupling reactions of brominated phenolic precursors followed by oxidative cyclization to form the dioxin ring system with the desired bromination pattern.
  • This approach is more complex but can yield higher purity and better regioselectivity.

Sample Preparation and Purification

  • After synthesis, the crude product typically undergoes Soxhlet extraction with organic solvents such as toluene or dichloromethane to remove impurities.
  • Acid/base cleanup procedures are applied to eliminate polar contaminants.
  • Further purification is achieved using microcolumns packed with silica gel, alumina, and activated carbon to separate the target heptabromodibenzo-p-dioxin from other congeners and by-products.
  • Final concentration of the purified compound is done under reduced pressure to avoid thermal degradation.

Analytical Characterization and Quality Control

  • High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard for confirming the identity and purity of 1,2,3,4,6,7,8-heptabromodibenzo-p-dioxin.
  • Analytical standards are often spiked with isotopically labeled internal standards to quantify extraction efficiency and instrument response.
  • Calibration solutions containing known concentrations of PBDD congeners are used to ensure accuracy and reproducibility.

Data Table: Typical Sample Preparation and Analysis Workflow

Step Description Notes
Sample Collection Use of quartz-fiber filters and polyurethane foam adsorbents for air samples Ensures capture of particulate and vapor phases
Soxhlet Extraction 16-hour extraction with organic solvents Removes target compounds from matrix
Acid/Base Cleanup Sequential acid and base washes Removes polar impurities
Column Chromatography Silica gel, alumina, and carbon microcolumns Purifies target compound
Concentration Evaporation to ~10 µL under nitrogen Prevents thermal degradation
HRGC-HRMS Analysis Selected ion monitoring for target ions Confirms identity and quantifies compound
Internal Standard Spiking Addition of isotopically labeled PBDD standards Corrects for losses and matrix effects

Research Findings and Notes

  • The preparation of polybrominated dibenzo-p-dioxins like this compound is less documented than their chlorinated analogs due to fewer commercial standards and lower environmental prevalence.
  • Methods adapted from polychlorinated dioxin synthesis and analysis protocols (e.g., EPA Method TO-9A and Method 8280B) provide a framework for preparation and analysis, emphasizing rigorous cleanup and high-resolution detection techniques.
  • The use of Soxhlet extraction combined with multi-step chromatographic purification is critical to obtain analytically pure compounds suitable for toxicological and environmental studies.
  • Analytical methods require calibration with multiple internal standards to account for the complex matrix effects and ensure accurate quantification.
  • The synthesis and handling of these compounds demand strict laboratory safety protocols due to their high toxicity and persistence.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin in environmental samples?

  • Methodology : Use gas chromatography-tandem mass spectrometry (GC-MS/MS) with a boosted efficiency ion source for enhanced sensitivity. Isotope dilution with ¹³C-labeled internal standards (e.g., 5 µg/mL in 70% nonane/30% toluene) improves accuracy by correcting for matrix effects and recovery losses . Separation challenges due to co-eluting congeners require high-resolution columns (e.g., 60 m DB-5MS) and optimized temperature gradients .

Q. What are the primary environmental sources of this compound?

  • Key Sources : Formation is linked to combustion processes (e.g., e-waste incineration) and industrial activities involving brominated flame retardants. Co-processing of waste printed circuit boards in metallurgical furnaces has been identified as a significant emission source . Environmental monitoring should prioritize these hotspots.

Q. What toxicological targets have been identified for this compound in animal studies?

  • Sensitive Endpoints : While direct brominated dioxin data are limited, chlorinated analogs (e.g., 1,2,3,4,6,7,8-HpCDD) show hepatic, immunological, and endocrine disruption at low doses (LOAEL: 0.1–1 µg/kg/day in rodents). Extrapolate cautiously, noting brominated congeners may exhibit higher bioaccumulation due to greater lipophilicity .

Advanced Research Questions

Q. How do vapor pressure and environmental persistence of brominated dioxins compare to chlorinated analogs?

  • Experimental Insights : Brominated congeners like this compound exhibit lower vapor pressures than chlorinated dioxins due to increased molecular mass. This reduces atmospheric mobility but enhances adsorption to particulate matter, influencing long-range transport and soil deposition. Laboratory measurements using Knudsen effusion cells are critical for modeling environmental fate .

Q. What experimental designs are effective for studying anaerobic debromination pathways of highly brominated dioxins?

  • Approach : Adapt methodologies from chlorinated dioxin dechlorination studies. Use anaerobic microbial consortia (e.g., Dehalococcoides spp.) in sediment microcosms, spiked with ¹³C-labeled heptabromodibenzo-p-dioxin. Track debromination products via high-resolution mass spectrometry and meta-omics to identify microbial pathways .

Q. How can researchers address the lack of established toxicity equivalence factors (TEFs) for brominated dioxins?

  • Risk Assessment Strategy : Temporarily apply chlorinated dioxin TEFs (e.g., 0.01 for HpCDD) while conducting in vitro assays (Ah receptor binding, CYP1A1 induction) to derive congener-specific TEFs. Cross-validate with in vivo studies measuring hepatic enzyme activity and immune suppression .

Q. What methodological challenges arise in quantifying this compound in human serum?

  • Solutions : Lipid-rich matrices require accelerated solvent extraction (ASE) with hexane:acetone (9:1), followed by multi-layer silica gel cleanup. Avoid acetone in extraction to prevent artifactual formation. Use GC-MS/MS with negative chemical ionization (NCI) for sub-pg/g sensitivity .

Q. How do co-occurring pollutants influence the bioaccumulation of this compound?

  • Mechanistic Insights : Co-exposure with PCBs or PBDEs may synergistically enhance hepatic enzyme induction, altering metabolism. Use factorial experimental designs in rodent models, with controlled dosing of mixtures. Lipid-normalized serum analysis in longitudinal human cohorts (e.g., NHANES) can reveal interactions .

Data Gaps and Future Directions

  • Toxicity Profiling : Prioritize developmental and epigenetic studies for brominated dioxins, leveraging omics technologies to identify non-classical endpoints .
  • Analytical Advances : Advocate for updated EPA protocols incorporating GC-MS/MS and non-2,3,7,8-congeners in forensic analyses .
  • Environmental Monitoring : Expand air and sediment sampling near e-waste facilities to map congener-specific distribution and debromination trends .

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